2,3-dimethyl-1H-indole-7-carbohydrazide
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Overview
Description
2,3-dimethyl-1H-indole-7-carbohydrazide: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of functional groups to the indole nucleus often enhances its biological activity and specificity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2,3-dimethyl-1h-indole-7-carbohydrazide, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that indole derivatives interact with their targets, leading to changes in the biological activities of these targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects of this compound at the molecular and cellular level would be diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-1H-indole-7-carbohydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine derivatives. One common method includes the nucleophilic addition of hydrazine hydrate to an indole derivative, followed by dehydration to form the carbohydrazide . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-dimethyl-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole nucleus .
Scientific Research Applications
Chemistry: 2,3-dimethyl-1H-indole-7-carbohydrazide is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and the development of new chemical entities .
Biology and Medicine: It may be explored for its antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require indole-based compounds .
Comparison with Similar Compounds
2,3-dimethylindole: Lacks the carbohydrazide group, making it less reactive in certain chemical reactions.
1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a carbohydrazide, leading to different reactivity and applications.
Uniqueness: 2,3-dimethyl-1H-indole-7-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential biological activity. This functional group allows for further modifications and the development of new derivatives with improved properties .
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-7-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-6-7(2)13-10-8(6)4-3-5-9(10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSQFDGLGOOEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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